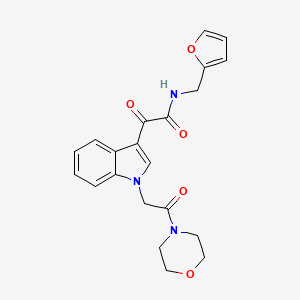
N-(furan-2-ylmethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of the compound N-[(furan-2-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a significant target for cancer drug therapy . Overexpression of EGFR is observed in a variety of solid tumors and is connected with the increase in tumor size, the risk of recurrence, the progression of tumor stage, and the low sensitivity to radiotherapy .
Mode of Action
N-[(furan-2-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide interacts with its target, EGFR, by inhibiting its activity . This inhibition is likely due to the compound’s ability to bind with high affinity to EGFR
Biochemical Pathways
The inhibition of EGFR by N-[(furan-2-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide affects various biochemical pathways. EGFR is involved in many cellular processes, including cell proliferation, differentiation, and survival . By inhibiting EGFR, the compound can disrupt these processes, potentially leading to the death of cancer cells .
Pharmacokinetics
The compound has shown potent anticancer activities against certain cancer cell lines and weak activities on others, which suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The result of the action of N-[(furan-2-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is the inhibition of EGFR, leading to disruption of cellular processes such as cell proliferation, differentiation, and survival . This can potentially lead to the death of cancer cells . The compound has shown potent anticancer activities against certain cancer cell lines .
Action Environment
The action, efficacy, and stability of N-[(furan-2-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide can be influenced by various environmental factors. These factors can include the presence of other molecules, the pH of the environment, and the temperature
Análisis Bioquímico
Biochemical Properties
N-(furan-2-ylmethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. This compound has been shown to interact with the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase involved in cell signaling pathways that regulate cell proliferation, survival, and differentiation . By binding to the active site of EGFR, this compound inhibits its kinase activity, thereby blocking downstream signaling pathways that promote cancer cell growth and survival.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation by disrupting EGFR-mediated signaling pathways . Additionally, it affects cell signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival and proliferation. The compound also influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves binding to the ATP-binding site of EGFR, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the suppression of cell proliferation and induction of apoptosis. Additionally, the compound may interact with other biomolecules, such as heat shock proteins and chaperones, which play a role in protein folding and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of EGFR activity and prolonged suppression of cancer cell growth . The potential for resistance development should be considered, as cancer cells may adapt to prolonged treatment.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity to normal tissues . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall pharmacological effects of the compound. Additionally, the compound may influence metabolic flux by altering the activity of key metabolic enzymes and affecting the levels of specific metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells. The compound’s localization and accumulation in specific tissues can influence its therapeutic efficacy and toxicity profile.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with EGFR and other intracellular targets . Post-translational modifications, such as phosphorylation and ubiquitination, may influence its subcellular localization and stability. Additionally, the compound may be directed to specific compartments or organelles through targeting signals, enhancing its efficacy in inhibiting EGFR activity.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c25-19(23-7-10-28-11-8-23)14-24-13-17(16-5-1-2-6-18(16)24)20(26)21(27)22-12-15-4-3-9-29-15/h1-6,9,13H,7-8,10-12,14H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWPBSZXWVEFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]-1-(4-METHYLPHENYL)THIOUREA](/img/structure/B2561051.png)
![N-(2,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2561053.png)
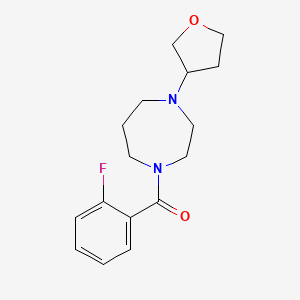

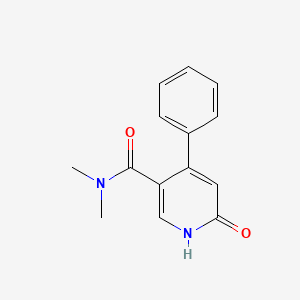
![2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2561058.png)
![2-Chloro-N-(2,2-difluorospiro[2.4]heptan-6-yl)propanamide](/img/structure/B2561060.png)
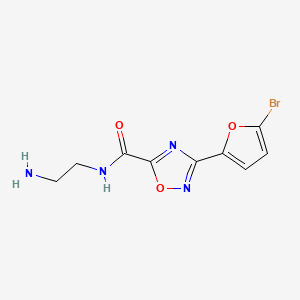
![N4-(4-methoxyphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2561064.png)
![1-hexyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2561068.png)
![2-(2,4-dichlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2561069.png)
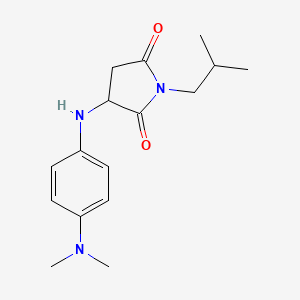
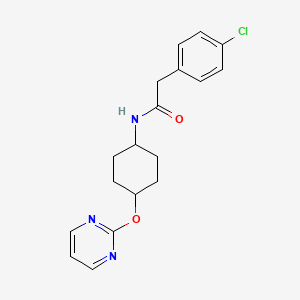
![1-(3,4-Dimethylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2561074.png)
